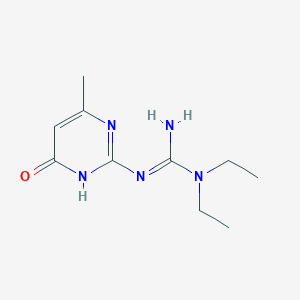
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine bases are one of the main components of nucleic acids and have significant biological and chemical importance
Preparation Methods
The synthesis of 1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves several steps. One common method includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The reaction conditions are carefully controlled to achieve a good yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been studied for its binding affinity to carbonic anhydrase isozyme XIII, which is important in drug discovery .
Comparison with Similar Compounds
1,1-Diethyl-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine can be compared with other pyrimidine derivatives, such as:
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: These compounds have similar structures but different functional groups, leading to distinct chemical and biological properties.
4- { [ (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}benzenesulfonamide: This compound has been studied for its binding to carbonic anhydrase isozyme XIII and has shown potential as a therapeutic agent.
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
1,1-diethyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C10H17N5O/c1-4-15(5-2)9(11)14-10-12-7(3)6-8(16)13-10/h6H,4-5H2,1-3H3,(H3,11,12,13,14,16) |
InChI Key |
JQTKCNXHNQWHNH-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)/C(=N/C1=NC(=CC(=O)N1)C)/N |
Canonical SMILES |
CCN(CC)C(=NC1=NC(=CC(=O)N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















